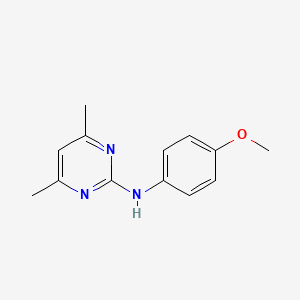N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
CAS No.: 23951-85-1
Cat. No.: VC4998254
Molecular Formula: C13H15N3O
Molecular Weight: 229.283
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23951-85-1 |
|---|---|
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.283 |
| IUPAC Name | N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) |
| Standard InChI Key | QWXCCRCTIXSUFC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, reflects its substitution pattern:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Substituents:
-
2-Amino group: Bonded to a 4-methoxyphenyl group (N-(4-methoxyphenyl)).
-
Methyl groups: At positions 4 and 6 of the pyrimidine ring.
-
The methoxy group (-OCH₃) on the phenyl ring enhances electron-donating capabilities, influencing reactivity and intermolecular interactions. Methyl groups at positions 4 and 6 contribute to steric effects and lipophilicity.
Synthetic Strategies
General Pyrimidine Synthesis
Pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:
-
Condensation of aldehydes with amidines or guanidines: For example, reacting 4-methoxybenzaldehyde with acetamidine forms the pyrimidine backbone.
-
Functionalization: Introducing methyl groups via alkylation or using pre-substituted precursors.
Example Route (Analogous to Source 2):
-
Guanidine nitrate and diethyl malonate react in methanol with sodium methoxide as a base.
-
Cyclization under reflux yields a dihydroxypyrimidine intermediate.
-
Methylation using dimethyl sulfate or methyl iodide introduces methyl groups.
-
Amination at position 2 via nucleophilic substitution with 4-methoxyaniline.
Key Considerations:
-
Regioselectivity: Reaction conditions (temperature, catalysts) control substituent positions.
-
Purification: Chromatography or recrystallization ensures high purity (>95%).
Physicochemical Properties
Solubility and Lipophilicity
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group’s polarity.
-
logP: Estimated ~2.8 (higher than unsubstituted pyrimidines due to methyl groups).
Crystallographic Insights
Analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine) exhibit:
-
Dihedral angles: ~30° between pyrimidine and phenyl rings, reducing π-π stacking.
-
Hydrogen bonding: N–H⋯N interactions stabilize crystal lattices.
Biological Activity and Applications
Kinase Inhibition
Pyrimidine derivatives are explored as kinase inhibitors. For example:
-
FGFR4 inhibition: A related compound, 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, showed 85% inhibition of FGFR4 at 0.5 µM IC₅₀, surpassing control compounds.
Mechanism: The methoxyphenyl group likely interacts with hydrophobic kinase pockets, while the pyrimidine core hydrogen-bonds with catalytic residues.
Industrial and Material Science Applications
Corrosion Inhibition
Pyrimidine derivatives adsorb onto metal surfaces, forming protective layers. For instance:
-
N80 steel in HCl: 4-(4-methoxyphenyl)-5,6-dimethyl-2-morpholinopyridine-3-carbonitrile achieved 92% inhibition efficiency at 200 ppm.
Catalysis
-
Cross-coupling reactions: Pyrimidine-based ligands enhance palladium-catalyzed Suzuki-Miyaura reactions (yields >90%).
Challenges and Future Directions
Synthetic Optimization
-
Scalability: Transitioning from lab-scale to industrial production requires optimizing catalysts and reducing solvent use.
-
Byproduct management: Regioisomers (e.g., 4,5-dimethyl vs. 4,6-dimethyl) necessitate advanced separation techniques.
Biological Efficacy
-
Bioavailability: Poor aqueous solubility may limit in vivo applications.
-
Toxicity profiling: hERG channel binding assays are critical to assess cardiotoxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume